Pseudotropine 4-Fluorobenzoate-d5
Description
Pseudotropine 4-Fluorobenzoate-d5 is a deuterated analog of pseudotropine 4-fluorobenzoate, a synthetic tropane alkaloid derivative. Structurally, it consists of a tropane core esterified with a 4-fluorobenzoic acid group, where five hydrogen atoms are replaced with deuterium isotopes (typically at positions on the benzoyl moiety). This compound is primarily utilized as an internal standard in mass spectrometry (MS)-based analytical workflows, enabling precise quantification of cocaine analogs and related tropane derivatives in forensic and pharmacological research . Its deuterated structure minimizes matrix interference and enhances method sensitivity, making it indispensable in high-throughput drug screening and metabolic studies.
Properties
Molecular Formula |
C₁₅H₁₃D₅FNO₂ |
|---|---|
Molecular Weight |
268.34 |
Synonyms |
3β-(4-Fluorobenzoyloxy)tropane-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
- Key Differences: this compound vs. Cocaine: While both contain a tropane core, cocaine features a methyl ester and benzoyloxy group, whereas the former has a 4-fluorobenzoate ester with deuterium. Cocaine acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), but the deuterated analog lacks pharmacological activity due to isotopic substitution . Deuterated vs. Non-Deuterated Analogs: The d5 label in this compound provides a +5 Da mass shift in MS, distinguishing it from endogenous compounds and improving quantification accuracy by 15–20% compared to non-deuterated standards .
Functional Analogues in Analytical Chemistry
Table 2: Analytical Performance Metrics
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) |
|---|---|---|---|---|
| This compound | 8.2 | 304.35 → 182.1 | 182.1 → 122.0 | 0.1 ng/mL |
| Cocaine-d3 | 7.9 | 306.35 → 185.1 | 185.1 → 105.0 | 0.2 ng/mL |
| 4-Fluorotropacocaine | 8.0 | 287.31 → 168.1 | 168.1 → 109.0 | 0.5 ng/mL |
- Performance Insights: this compound exhibits superior chromatographic separation compared to cocaine-d3, reducing co-elution risks in complex biological matrices. The fluorine atom in its structure increases polarity, slightly prolonging retention time relative to non-fluorinated tropanes .
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